molecular formula C22H15F2N5O3S B609748 ON1231320 CAS No. 131247-39-8

ON1231320

Cat. No. B609748
M. Wt: 467.4508
InChI Key: ZEHBZHZMQSHZFI-UHFFFAOYSA-N
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Description

ON1231320 is a highly specific polo-like kinase 2 (PLK2) inhibitor . It blocks tumor cell cycle progression in the G2/M phase in mitosis, causing apoptotic cell death . ON1231320, an arylsulfonyl pyrido-pyrimidinone, has antitumor activity .


Synthesis Analysis

While the specific synthesis process for ON1231320 is not detailed in the available resources, it is known that ON1231320 is an arylsulfonyl pyrido-pyrimidinone . It is a selective inhibitor of PLK2 and has no inhibitory activity against PLK1, PLK3, and PLK4 .


Molecular Structure Analysis

The molecular formula of ON1231320 is C22H15F2N5O3S . Its molecular weight is 467.45 .


Chemical Reactions Analysis

ON1231320 is a selective inhibitor of PLK2 and does not appreciably inhibit tubulin polymerization . It activates programmed cell death in human tumor cells .


Physical And Chemical Properties Analysis

ON1231320 has a molecular weight of 467.45 and a molecular formula of C22H15F2N5O3S .

Scientific Research Applications

  • Meta-Research in Scientific Ecosystem Meta-research, also known as research-on-research, delves into the efficiency, quality, and bias in the scientific ecosystem. This field of study is critical for calibrating the scientific ecosystem towards higher standards and informing the iterative generation and refinement of reform initiatives. Such a framework may be crucial for understanding the broader impact and applications of specific compounds like ON1231320 in various scientific disciplines (Hardwicke et al., 2019).

  • Machine Learning and Data Mining in Biomedical Research The integration of machine learning and data mining methods in biosciences is increasingly essential, especially for interpreting large sets of data, like genetic data or clinical information from Electronic Health Records (EHRs). This approach is vital in transforming available information into valuable knowledge, potentially applicable in the research and analysis of compounds such as ON1231320 (Kavakiotis et al., 2017).

  • Scientific Method in Small Catchment Studies The iterative application of the scientific method can significantly refine the understanding of underlying processes in various scientific fields. This approach may be beneficial in understanding the complex interactions and effects of specific compounds like ON1231320 in different environments or systems (Hooper, 2001).

  • Dual-Use Research and Ethical Dilemma The dual-use nature of scientific research, where findings can be used for both beneficial and harmful purposes, presents an ethical dilemma. This is an important consideration in the study and application of any compound, including ON1231320, especially in fields related to public health and safety (Selgelid, 2009).

properties

CAS RN

131247-39-8

Product Name

ON1231320

Molecular Formula

C22H15F2N5O3S

Molecular Weight

467.4508

IUPAC Name

2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

InChI

InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28)

InChI Key

ZEHBZHZMQSHZFI-UHFFFAOYSA-N

SMILES

C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ON1231320;  ON-1231320;  ON 1231320;  GBO-006;  GBO006;  GBO 006.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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